3-[(2-Methylbutan-2-yl)oxy]azetidine
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Overview
Description
3-[(2-Methylbutan-2-yl)oxy]azetidine is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It is also known by its IUPAC name, 3-(tert-pentyloxy)azetidine . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a tert-pentyloxy group attached to the third carbon of the azetidine ring .
Preparation Methods
The synthesis of 3-[(2-Methylbutan-2-yl)oxy]azetidine typically involves the reaction of azetidine with tert-pentyl alcohol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether bond between the azetidine and the tert-pentyl group . The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
3-[(2-Methylbutan-2-yl)oxy]azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-pentyloxy group may yield tert-pentyl ketone or tert-pentyl carboxylic acid .
Scientific Research Applications
3-[(2-Methylbutan-2-yl)oxy]azetidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of azetidine-containing compounds on biological systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Methylbutan-2-yl)oxy]azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring and the tert-pentyloxy group play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in their function and subsequent biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-[(2-Methylbutan-2-yl)oxy]azetidine can be compared with other azetidine derivatives and compounds containing similar functional groups. Some similar compounds include:
3-(tert-Butyloxy)azetidine: This compound has a tert-butyloxy group instead of a tert-pentyloxy group.
3-(tert-Pentyloxy)pyrrolidine: This compound has a pyrrolidine ring instead of an azetidine ring.
3-(tert-Pentyloxy)aziridine: This compound has an aziridine ring, which is a three-membered nitrogen-containing ring.
The uniqueness of this compound lies in its specific combination of the azetidine ring and the tert-pentyloxy group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-(2-methylbutan-2-yloxy)azetidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-4-8(2,3)10-7-5-9-6-7/h7,9H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZIYQBCOCCUTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OC1CNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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